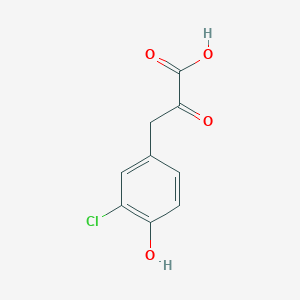![molecular formula C22H17NO5 B13533223 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid](/img/structure/B13533223.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Hydroxybenzoic Acid Derivative: The protected amino acid is then reacted with 2-hydroxybenzoic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Esters and Ethers: Substitution reactions yield various esters and ethers depending on the reagents used.
Applications De Recherche Scientifique
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids in the synthesis of peptides.
Bioconjugation: Utilized in the preparation of bioconjugates for biological studies.
Drug Development: Employed in the synthesis of peptide-based drugs.
Material Science: Used in the development of novel materials with specific properties.
Mécanisme D'action
The primary mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid: An aspartic acid derivative with similar protecting group properties.
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-pentenoic acid: Another amino acid derivative used in peptide synthesis.
Uniqueness
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid is unique due to its combination of the Fmoc protecting group with a hydroxybenzoic acid derivative. This structure provides specific reactivity and stability, making it particularly useful in peptide synthesis and other applications where selective protection of amino groups is required.
Propriétés
Formule moléculaire |
C22H17NO5 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H17NO5/c24-20-17(21(25)26)10-5-11-19(20)23-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18,24H,12H2,(H,23,27)(H,25,26) |
Clé InChI |
SPPCNCFUPYOXIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
![4,4,5,5-Tetramethyl-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-1,3,2-dioxaborolane](/img/structure/B13533144.png)
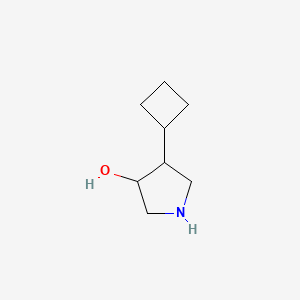
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
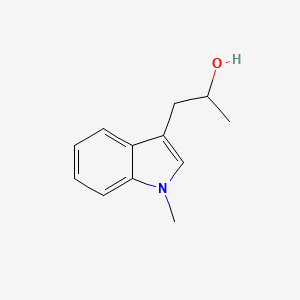
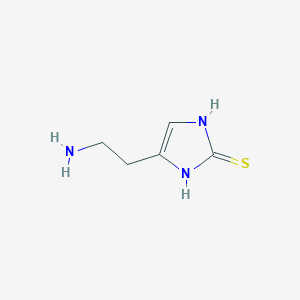
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)
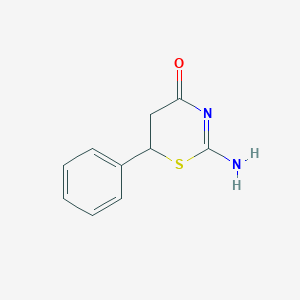
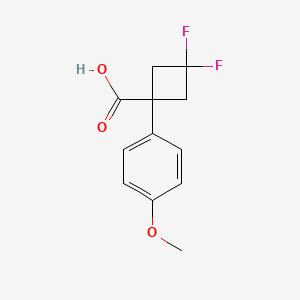

![[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]methanaminehydrochloride](/img/structure/B13533215.png)
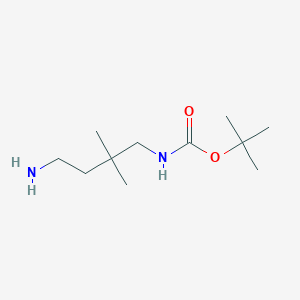
![2-{[4-(3-bromophenyl)-8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decan-4-yl]oxy}aceticacid](/img/structure/B13533221.png)
